An In-depth Technical Guide to the Chemical Properties of 2-Amino-4H-chromen-4-one
An In-depth Technical Guide to the Chemical Properties of 2-Amino-4H-chromen-4-one
Abstract
The 2-amino-4H-chromen-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant biological and pharmacological activities.[1][2][3] Its unique structural features, including an enamine system conjugated with a carbonyl group, impart a rich and versatile chemical reactivity. This guide provides a comprehensive exploration of the fundamental chemical properties of 2-amino-4H-chromen-4-one, intended for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, tautomeric nature, spectroscopic profile, synthetic methodologies, and chemical reactivity. Furthermore, this document outlines detailed experimental protocols and discusses the scaffold's broad applications in medicinal chemistry, grounding all claims in authoritative references to ensure scientific integrity.
Molecular Structure and Physicochemical Characteristics
The foundational 2-amino-4H-chromen-4-one structure consists of a dihydropyran ring fused to a benzene ring, featuring an amino group at the C2 position and a ketone at the C4 position.[1][4] This arrangement creates a highly conjugated system that is fundamental to its chemical behavior and biological interactions.
Molecular Formula: C₉H₇NO₂[5]
Molecular Weight: 161.16 g/mol [6]
Tautomerism: A Key to Reactivity
A critical feature of the 2-amino-4H-chromen-4-one core is its capacity to exist in different tautomeric forms. The primary equilibrium is between the 2-amino-4H-chromen-4-one (amino-keto) form and the 2-imino-2H-chromen-4-ol (imino-enol) form. The amino-keto form is generally the more stable and predominant tautomer due to the thermodynamic stability conferred by the conjugated ketone.[7][8] This equilibrium is crucial as it dictates the molecule's reactivity, allowing it to act as either a nucleophile (via the amino group) or an electrophile (at the carbonyl carbon).
Caption: Tautomeric equilibrium of 2-amino-4H-chromen-4-one.
Physicochemical and Spectroscopic Data
The accurate characterization of 2-amino-4H-chromen-4-one and its derivatives is essential for confirming their identity and purity. The following tables summarize key physicochemical and spectroscopic properties compiled from various sources.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 38518-76-2 | [6][9] |
| Appearance | White to off-white powder/solid | [10] |
| Melting Point | 192-193 °C (for a derivative) | [10] |
| XLogP3 | 3.1 (for a phenyl derivative) | [11] |
| Solubility | Soluble in DMSO, ethanol; sparingly soluble in water | General observation |
Table 2: Representative Spectroscopic Data for 2-Amino-4H-chromene Derivatives
| Technique | Characteristic Peaks/Signals | Reference |
| FT-IR (KBr, cm⁻¹) | ~3450-3300 (N-H stretch), ~2200 (C≡N, if present), ~1660 (C=O stretch), ~1600 (C=C stretch) | [10][12] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~4.9 (s, 1H, H-4), ~6.9 (br s, 2H, NH₂), ~7.0-7.8 (m, Ar-H) | [12] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~35 (C-4), ~55 (C-2), ~115-150 (Ar-C), ~160 (C-8a), ~175-180 (C=O) | [12] |
| Mass Spec (HRMS) | [M]⁺ or [M+H]⁺ corresponding to the calculated exact mass | [12] |
Note: Specific peak positions can vary significantly based on the substitution pattern on the chromene ring.
Synthesis of 2-Amino-4H-chromene Scaffolds
The synthesis of 2-amino-4H-chromene derivatives is most efficiently achieved through one-pot, multi-component reactions (MCRs).[13][14][15] This approach is favored for its operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds from readily available starting materials.
General Three-Component Synthesis
The most prevalent method involves the condensation of an aromatic aldehyde, an active methylene nitrile (typically malononitrile), and a phenol derivative (such as resorcinol, naphthol, or dimedone).[14][15] The reaction is often catalyzed by a base (e.g., piperidine, triethylamine, DABCO) or an organocatalyst like L-proline and can be accelerated using microwave irradiation.[13][14][16]
Caption: Key reactive sites on the 2-amino-4H-chromen-4-one scaffold.
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A: Amino Group: The nucleophilic amino group can be readily acylated, alkylated, or used as a handle to construct fused heterocyclic rings, such as pyrimidines. [17]* B: Carbonyl Group: The ketone at C4 can be targeted for reduction or converted to a thioketone, which has been shown to modulate biological activity. [18]* C: Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution (e.g., halogenation, nitration), allowing for the introduction of various substituents to tune the electronic and steric properties of the molecule.
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D: C3 Position: The C2-C3 double bond participates in annulation reactions. For instance, reaction with 2,6-dibenzylidenecyclohexan-1-ones can yield complex chromeno[2,3-b]tetrahydroquinoline structures. [16]
Applications in Drug Discovery
Derivatives of 2-amino-4H-chromene are of immense interest in medicinal chemistry due to their broad and potent biological activities. [10][17][19]The scaffold's ability to interact with various biological targets makes it a valuable starting point for the development of new therapeutic agents.
-
Anticancer Activity: Many derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including breast, colon, and liver cancer. [1][10][12][20]Their mechanisms of action can involve the inhibition of key enzymes like topoisomerase or the induction of apoptosis. [10][12]* Antimicrobial and Antifungal Activity: The chromene nucleus is present in compounds that show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. [12][21]* Enzyme Inhibition: Specific derivatives have been developed as potent and selective inhibitors for targets like Rho-associated coiled-coil containing protein kinases (ROCK), which are implicated in diabetic retinopathy. [22]Others have been explored as antagonists for G protein-coupled receptors like GPR55. [18]* Antioxidant and Anti-inflammatory Properties: The phenolic nature of many precursors imparts antioxidant capabilities to the final chromene products. [2][13]
Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided.
Protocol: One-Pot Synthesis of 2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile
This protocol is a representative example of the three-component synthesis.
Materials and Equipment:
-
Benzaldehyde (1 mmol, 106 mg)
-
Malononitrile (1 mmol, 66 mg)
-
Resorcinol (1 mmol, 110 mg)
-
L-proline (0.03 g, ~20 mol%) [14]* Ethanol:Water (1:1, 10 mL) [14]* Round-bottom flask (50 mL)
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel)
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), resorcinol (1 mmol), and L-proline (0.03 g). [14]2. Add 10 mL of an ethanol:water (1:1) solvent mixture to the flask. [14]3. Place a magnetic stir bar in the flask and stir the mixture vigorously at 60 °C. [14]4. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Ethyl Acetate:Hexane 3:7). The reaction is typically complete within 1-2 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.
-
If precipitation is slow, cool the flask in an ice bath.
-
Collect the crude product by vacuum filtration through a Büchner funnel.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from hot ethanol to yield the pure product as a crystalline solid. [14]
Protocol: Characterization
Nuclear Magnetic Resonance (NMR):
-
Dissolve ~10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Confirm the presence of characteristic peaks as outlined in Table 2.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the product or use an ATR-FTIR spectrometer.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Identify characteristic functional group frequencies (NH₂, C=O, C≡N).
Mass Spectrometry (MS):
-
Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using High-Resolution Mass Spectrometry (HRMS) with an ESI or EI source to confirm the molecular weight and elemental composition.
Conclusion
The 2-amino-4H-chromen-4-one scaffold represents a cornerstone in modern heterocyclic and medicinal chemistry. Its straightforward and efficient synthesis via multi-component reactions allows for the creation of vast chemical diversity. The inherent reactivity of its functional groups provides ample opportunity for further derivatization to fine-tune pharmacological properties. With a well-established and expanding profile of biological activities, from anticancer to enzyme inhibition, the 2-amino-4H-chromen-4-one core will undoubtedly continue to be a fertile ground for the discovery of novel therapeutic agents. This guide provides the foundational chemical knowledge necessary for researchers to effectively harness the potential of this remarkable molecular framework.
References
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Li, Y., et al. (2022). DABCO-Promoted Cyclization of 2-Amino-4H-chromen-4-ones with 2,6-Dibenzylidenecyclohexan-1-ones for the Synthesis of Chromeno[2,3-b]tetrahydroquinoline. The Journal of Organic Chemistry. Available at: [Link]
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